

FT-IR Spectroscopic Analysis of 4-Chloro-2-iodoaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-iodoaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of **4-chloro-2-iodoaniline**. Due to the limited availability of direct experimental spectra in published literature, this guide presents a predicted FT-IR data table based on the analysis of structurally analogous compounds. It also includes a detailed experimental protocol for acquiring FT-IR data for solid samples and a workflow diagram to illustrate the analytical process.

Predicted FT-IR Spectral Data for 4-Chloro-2-iodoaniline

The following table summarizes the predicted vibrational modes and their corresponding wavenumber ranges for **4-chloro-2-iodoaniline**. These predictions are derived from the FT-IR spectra of similar substituted anilines, including 4-chloro-2-bromoaniline, 4-chloro-N-methylaniline, and other halogenated anilines. The vibrational assignments are based on established group frequency correlations.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Functional Group
Asymmetric N-H Stretching	3400 - 3500	-NH ₂ (Amino)
Symmetric N-H Stretching	3300 - 3400	-NH ₂ (Amino)
Aromatic C-H Stretching	3000 - 3100	Aromatic Ring
N-H Scissoring (Bending)	1600 - 1650	-NH ₂ (Amino)
Aromatic C=C Ring Stretching	1550 - 1600	Aromatic Ring
Aromatic C=C Ring Stretching	1450 - 1550	Aromatic Ring
Aromatic C-N Stretching	1250 - 1350	Aromatic Amine
Aromatic C-H In-plane Bending	1000 - 1250	Aromatic Ring
C-Cl Stretching	700 - 850	Chloro-aromatic
Aromatic C-H Out-of-plane Bending (wagging)	650 - 800	Aromatic Ring
C-I Stretching	500 - 600	Iodo-aromatic

Experimental Protocol: FT-IR Analysis of Solid Samples (KBr Pellet Method)

This section details the methodology for obtaining a high-quality FT-IR spectrum of a solid sample such as **4-chloro-2-iodoaniline** using the potassium bromide (KBr) pellet technique.

1. Materials and Equipment:

- Fourier-Transform Infrared (FT-IR) Spectrometer
- Hydraulic Press with Pellet Die
- Agate Mortar and Pestle
- Infrared Lamp (for drying)

- Analytical Balance
- Spatula
- **4-Chloro-2-iodoaniline** (sample)
- FT-IR grade Potassium Bromide (KBr), dried

2. Sample Preparation:

- **Drying:** Dry the FT-IR grade KBr powder under an infrared lamp for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.
- **Weighing:** Accurately weigh approximately 1-2 mg of the **4-chloro-2-iodoaniline** sample and 100-200 mg of the dried KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
- **Grinding:** Transfer the KBr to a clean agate mortar and grind it to a fine, consistent powder. Add the **4-chloro-2-iodoaniline** sample to the mortar.
- **Mixing:** Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. This step is crucial for minimizing light scattering and obtaining a high-quality spectrum.

3. Pellet Formation:

- **Loading the Die:** Carefully transfer a portion of the sample-KBr mixture into the pellet die. Ensure the powder is evenly distributed.
- **Pressing:** Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
- **Pellet Removal:** Carefully release the pressure and remove the pellet from the die.

4. Spectral Acquisition:

- **Background Spectrum:** Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will account for the absorbance of atmospheric water

and carbon dioxide.

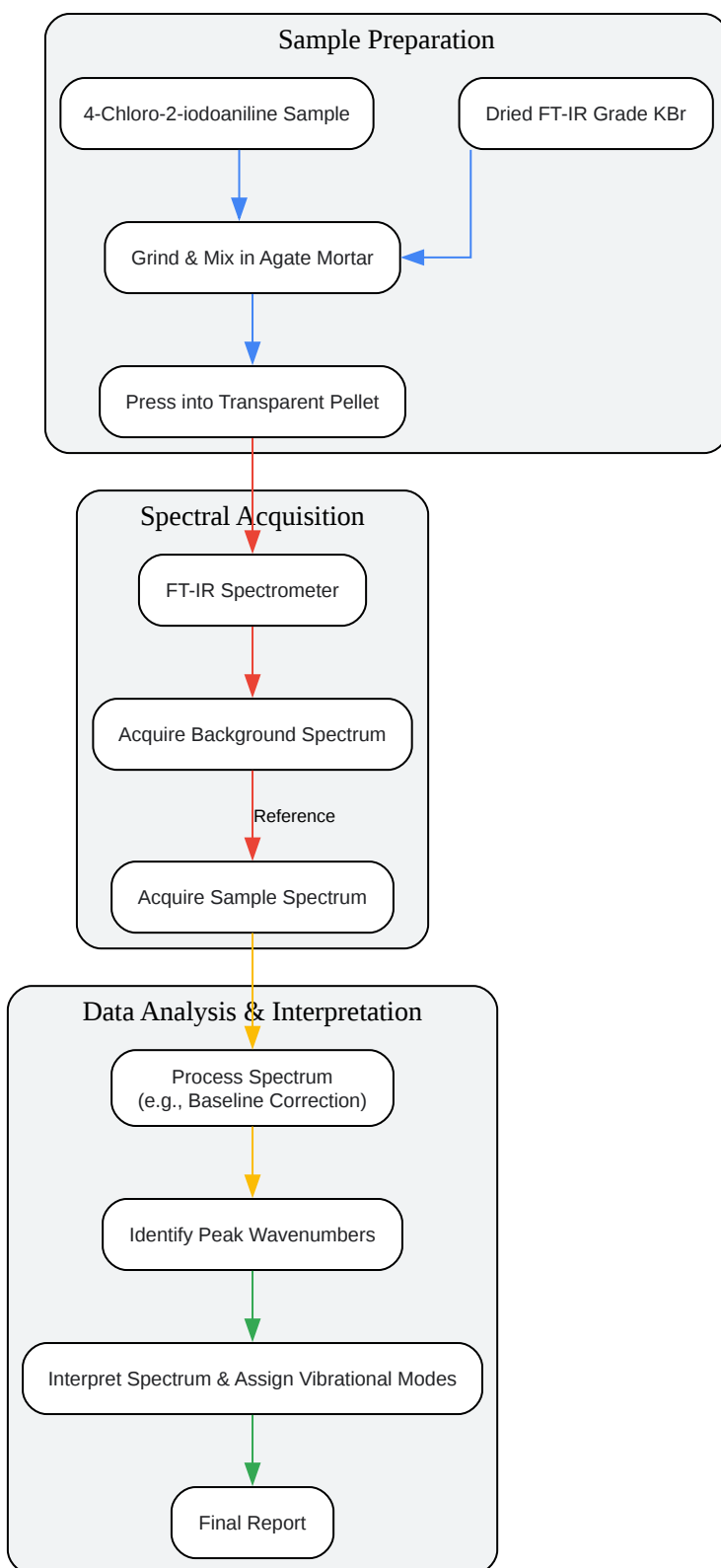
- **Sample Spectrum:** Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.
- **Scanning:** Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000-400 cm^{-1} . To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

5. Data Analysis:

- **Processing:** Use the spectrometer's software to process the acquired spectrum. This may include baseline correction and smoothing.
- **Peak Identification:** Identify the absorption bands (peaks) and their corresponding wavenumbers.
- **Interpretation:** Correlate the observed absorption bands with the vibrational modes of the functional groups present in **4-chloro-2-iodoaniline**, using the predicted data table and standard FT-IR correlation charts.

FT-IR Analysis Workflow

The following diagram illustrates the logical flow of the FT-IR spectroscopic analysis process, from initial sample preparation to final data interpretation.



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